molecular formula C18H19ClN4O6S B298051 N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide

Número de catálogo B298051
Peso molecular: 454.9 g/mol
Clave InChI: ILXUWARHWPIKKG-RGVLZGJSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide, commonly known as CNB-001, is a novel compound that has been synthesized for its potential therapeutic applications. CNB-001 has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Mecanismo De Acción

The neuroprotective effects of CNB-001 are thought to be mediated by its ability to activate the Nrf2/ARE signaling pathway. This pathway plays a critical role in regulating cellular defense mechanisms against oxidative stress and inflammation. CNB-001 has also been found to modulate the expression of several key proteins involved in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
CNB-001 has been shown to reduce oxidative stress and inflammation in neuronal cells, which can lead to improved neuronal survival and function. It has also been found to modulate the expression of several key proteins involved in synaptic plasticity, which can improve cognitive function and memory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of CNB-001 is its ability to exhibit neuroprotective effects in a variety of experimental models of neurological disorders. This makes it a promising candidate for further preclinical and clinical development. However, one limitation of CNB-001 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on CNB-001. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of dosing regimens and administration routes for CNB-001 in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of CNB-001 and to identify potential therapeutic targets for the treatment of neurological disorders.

Métodos De Síntesis

The synthesis of CNB-001 involves several steps, starting with the reaction of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate to form 2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)acetic acid. This intermediate is then reacted with 4-ethoxyaniline and methanesulfonyl chloride to form the final product, CNB-001.

Aplicaciones Científicas De Investigación

CNB-001 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. It has been found to exhibit neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Propiedades

Nombre del producto

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide

Fórmula molecular

C18H19ClN4O6S

Peso molecular

454.9 g/mol

Nombre IUPAC

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-(4-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H19ClN4O6S/c1-3-29-16-7-4-14(5-8-16)22(30(2,27)28)12-18(24)21-20-11-13-10-15(23(25)26)6-9-17(13)19/h4-11H,3,12H2,1-2H3,(H,21,24)/b20-11+

Clave InChI

ILXUWARHWPIKKG-RGVLZGJSSA-N

SMILES isomérico

CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C

SMILES canónico

CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.